Product packaging for S-Benzylthiourea(Cat. No.:CAS No. 621-85-2)

S-Benzylthiourea

Cat. No.: B189547
CAS No.: 621-85-2
M. Wt: 166.25 g/mol
InChI Key: GTRLQRHWPXEBLF-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Synthesis and Materials Science

In contemporary chemical synthesis, S-Benzylthiourea serves as a versatile intermediate and building block. ontosight.ai Thioureas, in general, are used as precursors for the synthesis of various heterocyclic compounds, such as pyrimidines and aminothiazoles. wikipedia.org The reactivity of the isothiourea group in this compound allows it to be a source of sulfide, for example, in the conversion of alkyl halides to thiols. wikipedia.org It functions as a reagent in multicomponent reactions to produce diverse heterocyclic structures, highlighting its utility in organic synthesis. smolecule.com

In the field of materials science, this compound has demonstrated notable utility. Research has shown its application as an interfacial modifier in the development of perovskite solar cells. smolecule.com In this capacity, it contributes to enhancing the efficiency and stability of these energy-harvesting devices. smolecule.com The broader class of thiourea (B124793) derivatives is also explored for the production of flame-retardant resins and vulcanization accelerators. wikipedia.org

Evolution of Research Perspectives on Thiourea Architectures

Research perspectives on thiourea-based molecular structures have evolved significantly over time. Initially recognized for their role in the synthesis of various organic compounds, thioureas are now considered "privileged structures" in medicinal chemistry. nih.gov This designation stems from their presence as a common framework in a wide array of drugs and bioactive compounds with diverse pharmacological properties. nih.gov

The scientific community's interest has expanded from simple synthetic applications to exploring their potential in agrochemicals, where they are investigated for fungicidal, insecticidal, and herbicidal properties. acs.org The ability of the thiourea scaffold to act as a ligand for various receptors and as an effective molecular linker has driven research into creating new derivatives with enhanced biological activity. acs.org The focus of modern research includes the design of novel thiourea derivatives with improved potency and selectivity for specific biological targets, utilizing methods like molecular modeling and high-throughput screening. ontosight.ai This reflects a shift towards a more targeted and sophisticated approach to harnessing the chemical and biological potential of thiourea architectures.

Scope of Academic Inquiry into this compound

The academic inquiry into this compound and its derivatives is multifaceted, spanning organic synthesis, materials science, and biochemistry. ontosight.aismolecule.com A significant area of investigation revolves around its role as an enzyme inhibitor. cymitquimica.comsmolecule.com It is known to be a potent inhibitor of nitric oxide synthase and has been used in cardiovascular and neurobiological research. cymitquimica.com Furthermore, it has been studied as an inhibitor of indoleamine-2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, which has implications for cancer research. smolecule.com

The synthesis of this compound and related compounds is another active area of research. Studies explore various synthetic routes, including direct reactions and multicomponent reactions, to efficiently produce these molecules. smolecule.com For instance, a simple and efficient procedure has been developed for the formation of a wide range of N-benzylthioureas from benzyl (B1604629) isothiocyanate. researchgate.net The characterization of these compounds and their potential as ligands in coordination chemistry for chelation studies are also subjects of academic investigation. researchgate.netforecastchemicals.com The ongoing research aims to further elucidate the mechanisms of action and expand the application of this compound in various scientific fields. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2S B189547 S-Benzylthiourea CAS No. 621-85-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

621-85-2

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

benzyl carbamimidothioate

InChI

InChI=1S/C8H10N2S/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10)

InChI Key

GTRLQRHWPXEBLF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC(=N)N

Canonical SMILES

C1=CC=C(C=C1)CSC(=N)N

Other CAS No.

621-85-2

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Advanced Approaches to S-Benzylthiourea Synthesis

Modern synthetic chemistry offers several advanced methods for the preparation of this compound, often focusing on improving yield, purity, and environmental footprint.

The most fundamental and widely used direct synthesis of this compound involves the S-alkylation of thiourea (B124793) with a benzyl (B1604629) halide. This reaction typically proceeds by treating thiourea with benzyl chloride or benzyl bromide in a suitable solvent, such as ethanol. orgsyn.orgacs.orgeastindiachemicals.com The reaction leads to the formation of the corresponding S-benzylisothiouronium salt. orgsyn.org This method is efficient and provides a straightforward pathway to the target compound.

A typical procedure involves charging a reaction vessel with equimolar amounts of thiourea and benzyl chloride in ethanol. orgsyn.org The mixture is then heated to facilitate the reaction, which converts the neutral starting materials into an ionic product, S-benzylisothiouronium chloride. acs.org

Table 1: Examples of Direct Synthesis of S-Benzylisothiouronium Salts

Benzyl HalideReagentSolventConditionsProductRef
Benzyl chlorideThioureaEthanolStirring, heatingS-Benzylisothiouronium chloride orgsyn.org
Benzyl chlorideThioureaEthanolNot specifiedS-Benzylisothiouronium chloride acs.org

While direct multicomponent reactions (MCRs) for the synthesis of this compound are not extensively documented, one-pot procedures that combine multiple reaction steps offer an advanced alternative. One such strategy involves the synthesis of related benzyl thioethers through a one-pot reaction of benzyl halides and thiourea. beilstein-journals.org In this process, the S-benzylisothiouronium salt is generated in situ and then hydrolyzed to a thiolate intermediate, which is subsequently reacted with a second benzyl halide. beilstein-journals.org Although the final product is a thioether, the methodology highlights the generation and use of this compound intermediates in a one-pot sequence.

In line with the principles of green chemistry, several protocols for thiourea synthesis aim to minimize waste and avoid hazardous substances. The direct reaction of a benzyl halide with thiourea is often performed without a catalyst. orgsyn.orgacs.org Furthermore, advancements in green chemistry have promoted the use of environmentally benign solvents and energy sources.

Ultrasound-assisted synthesis has emerged as a green and efficient method. researchgate.netdntb.gov.uanih.gov The application of ultrasonic irradiation can dramatically reduce reaction times and improve yields. nih.gov Syntheses performed in aqueous media or under solvent-free conditions further enhance the green credentials of the process. For instance, ultrasound can be used to facilitate one-pot syntheses of thiourea derivatives efficiently. researchgate.net

Table 2: Green and Catalyst-Free Approaches

MethodConditionsKey Advantage(s)Ref
Catalyst-FreeBenzyl halide, thiourea, ethanolSimplicity, avoids catalyst contamination orgsyn.org
Ultrasound-Assisted"On water", one-potReduced reaction time, high efficiency, green solvent researchgate.netnih.gov

Microwave-assisted synthesis is another modern technique that significantly accelerates chemical reactions by enabling rapid and uniform heating. While specific reports on the microwave-assisted synthesis of this compound from benzyl halide and thiourea are not prevalent, the technology is widely applied to the synthesis of related heterocyclic compounds and thiourea derivatives. For example, microwave irradiation has been used in the one-pot synthesis of dihydropyrimidones from benzyl halides and thiourea, where the aldehyde is generated in situ. mdpi.com This demonstrates the potential of microwave energy to drive the components of this compound synthesis, offering advantages such as reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Precursors and Intermediate Derivatization for this compound

The properties and reactivity of precursors and intermediates are central to the synthesis of this compound and its derivatives.

It is crucial to distinguish between this compound and its structural isomer, N-benzylthiourea. Benzyl isothiocyanate (C₆H₅CH₂NCS) is a key precursor for the synthesis of N-benzylthioureas, not this compound. In this reaction, the nucleophilic amine attacks the central carbon atom of the isothiocyanate group.

The synthesis of N-benzylthioureas is typically achieved by reacting benzyl isothiocyanate with a primary or secondary amine. This reaction is often vigorous and can be performed with or without a solvent. The versatility of this method allows for the creation of a diverse library of N-substituted thiourea compounds by varying the amine reactant. For example, reacting benzyl isothiocyanate with amines like tert-butyl carbazate (B1233558) leads to the formation of the corresponding N,N'-disubstituted thiourea. thieme-connect.com

An in-depth examination of the synthetic routes and reactivity of this compound reveals complex and specific pathways for its formation and transformation. This article focuses exclusively on select methodologies, including reactions involving dithiocarbamates, condensations with thiocyano-derivatives and hydrazines, and specific oxidation pathways.

2 Reactions with Dithiocarbamates

The synthesis of substituted thioureas, including N-benzylthiourea, can be achieved through methods involving dithiocarbamate (B8719985) intermediates. These routes offer versatility and can be adapted for various substrates.

One notable approach is a solid-phase synthesis method. nih.gov In this process, a resin-bound dithiocarbamate is first formed by reacting an amine with carbon disulfide in the presence of a Merrifield resin. nih.govacs.orgacs.org Subsequent heating of this polymer-supported dithiocarbamate with a second amine, for instance at 60°C for 12 hours in toluene, facilitates a thermolytic cleavage and results in the formation of the desired N,N'-disubstituted thiourea. nih.govacs.orgacs.org The mechanism is believed to proceed through the direct nucleophilic substitution of the second amine onto the dithiocarbamate's sp2 carbon atom, rather than through the thermal fragmentation into an isothiocyanate intermediate. acs.org This method is advantageous as it avoids the need to handle toxic reagents like thiophosgene, which are often used to create the isothiocyanate precursors for traditional thiourea synthesis. acs.org

Alternative solution-phase methods have also been developed. Unsymmetrical thioureas can be synthesized by reacting readily prepared dithiocarbamates with amines under solvent-free conditions at 60°C. researchgate.net Another strategy involves the condensation of dithiocarbamate triethylammonium (B8662869) (TEA) salts with amines, catalyzed by cerium ammonium (B1175870) nitrate (B79036) (CAN) at room temperature. researchgate.net This one-pot method likely proceeds through the in-situ generation of an isothiocyanate from the oxidative coupling of the dithiocarbamate. researchgate.net Furthermore, molybdenum dialkyl dithiocarbamates have been shown to react with primary amines to produce thioureas in moderate to good yields over short reaction times. researchgate.net

MethodKey ReagentsConditionsKey FindingsReference
Solid-Phase SynthesisMerrifield Resin, Amine 1, CS₂, Amine 2Heating at 60°C for 12 hoursProduces N,N'-di- and trisubstituted thioureas in good yield and purity via a resin-bound dithiocarbamate. nih.govacs.orgacs.org
Solvent-Free SynthesisDithiocarbamate, AmineHeating at 60°CA catalyst-free method with short reaction times and high yields for unsymmetrical thioureas. researchgate.net
CAN-Catalyzed SynthesisDithiocarbamate TEA salt, Amine, Cerium Ammonium Nitrate (CAN)Room temperatureA one-pot method where isothiocyanates do not need to be isolated. researchgate.net
Molybdenum Complex MethodMolybdenum dialkyl dithiocarbamate, Primary AmineNot specifiedProduces thioureas in moderate to good yields with short reaction times. researchgate.net
Table 1. Synthetic Approaches to Thioureas from Dithiocarbamates.

3 Thiocyanoester and Hydrazine (B178648) Condensations

The reaction of benzyl thiocyanate (B1210189), a compound closely related to thiocyanoesters, with hydrazine derivatives demonstrates a specific pathway toward this compound structures, although the outcome is highly dependent on the nature of the hydrazine reactant.

Research has shown that benzyl thiocyanate can form an addition product with 1,1-dimethylhydrazine. cdnsciencepub.com When the reaction is carried out in ether at room temperature, it yields N-dimethylamino-S-benzylisothiourea. cdnsciencepub.com This product is a substituted S-benzylisothiourea, highlighting the formation of the core structure.

In contrast, the reaction of benzyl thiocyanate with unsubstituted hydrazine hydrate (B1144303) under similar conditions does not lead to a thiourea derivative. cdnsciencepub.com Instead, the reaction product is dibenzyldisulphide, with the evolution of ammonia. cdnsciencepub.com This outcome is consistent whether the reaction is performed at room temperature or at the reflux temperature of ethanol, though yields are reportedly greater at room temperature. cdnsciencepub.com This demonstrates that the substitution on the hydrazine is critical for directing the reaction towards the formation of a thiourea-type product.

ReactantsConditionsProductReference
Benzyl thiocyanate + 1,1-DimethylhydrazineEther, Room TemperatureN-dimethylamino-S-benzylisothiourea cdnsciencepub.com
Benzyl thiocyanate + Hydrazine HydrateEthanol, Room Temperature or RefluxDibenzyldisulphide cdnsciencepub.com
Table 2. Condensation Reactions of Benzyl Thiocyanate with Hydrazines.

4 Oxidation Pathways to S,S,S-Trioxides

Thiourea and its derivatives can undergo oxidation to form various products, with the S,S,S-trioxide being a significant, highly oxidized species. The formation of these trioxides, also known as aminoiminomethanesulfonic acids, requires specific and controlled oxidative conditions. atlantis-press.com

The oxidation of monofunctional thioureas with peracetic acid has been shown to successfully yield thiourea S,S,S-trioxides. iwu.edu This reaction provides a direct pathway to these highly oxidized sulfur compounds. However, the process can be sensitive to the substrate and reaction conditions. Attempts to oxidize certain substituted thioureas have resulted in alternative products. For instance, the oxidation of 3,3-dibenzyl-1-(2-chlorophenyl)thiourea with peracetic acid at temperatures below 10°C did not yield the trioxide but instead resulted in the formation of a trisubstituted formamidine. iwu.edu This indicates that the stability of the intermediates and the steric and electronic nature of the substituents on the thiourea play a crucial role in directing the reaction outcome.

Thiourea SubstrateOxidizing AgentConditionsProductReference
Monofunctional ThioureasPeracetic AcidNot specifiedThiourea S,S,S-Trioxide iwu.edu
ThioureaHydrogen PeroxidepH 3-5, Temp < 10°CThiourea Dioxide wikipedia.org
3,3-dibenzyl-1-(2-chlorophenyl)thioureaPeracetic AcidBelow 10°CTrisubstituted Formamidine iwu.edu
Table 3. Oxidation Pathways of Thiourea Derivatives.

Mechanistic Organic Chemistry and Reactivity Profiles

Fundamental Reaction Pathways of S-Benzylthiourea

The primary reaction pathways of this compound are dictated by the inherent properties of its functional groups. The sulfur atom, being a soft nucleophile, readily attacks electrophilic centers. The thiourea (B124793) moiety itself can undergo oxidation to various oxidation states or be reduced to yield thiols.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic chemistry where an electron-rich nucleophile displaces a leaving group on a substrate. ebsco.comwikipedia.org In the context of this compound, the sulfur atom acts as the primary nucleophile. These reactions can proceed through two main mechanisms: S_N_1 and S_N_2. wikipedia.org The S_N_2 mechanism involves a one-step process where the nucleophile attacks as the leaving group departs, leading to an inversion of stereochemistry. byjus.comorganic-chemistry.org In contrast, the S_N_1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. wikipedia.orgorganic-chemistry.org

This compound can participate in nucleophilic substitution reactions where the benzyl (B1604629) group can be displaced by other nucleophiles, often under acidic or basic conditions. smolecule.com The sulfur atom's nucleophilicity allows it to react with various electrophiles. For instance, the reaction with alkyl halides leads to the formation of isothiouronium salts. This reactivity is fundamental to its use as a synthetic intermediate.

A key application of its nucleophilic character is in the synthesis of more complex molecules. The sulfur atom can attack an electrophilic carbon, initiating a sequence of reactions. This initial nucleophilic attack is the first step in many cyclization reactions, including the formation of thiazoles.

Oxidation Reactions (e.g., to Sulfoxides, Sulfones)

The sulfur atom in this compound can be oxidized to form sulfoxides and subsequently sulfones. smolecule.com This transformation is a common reaction for sulfides and thiols. jchemrev.com Various oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation. For instance, mild oxidizing agents may selectively produce the sulfoxide (B87167), while stronger agents or harsher conditions can lead to the fully oxidized sulfone.

Common oxidants used for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and urea-hydrogen peroxide (UHP). beilstein-journals.orgorganic-chemistry.org The use of UHP is considered a practical and environmentally friendly method for the controlled oxidation of thioglycosides to their corresponding sulfoxides and sulfones. beilstein-journals.org The stoichiometry of the oxidant is crucial; for example, using 1.5 equivalents of UHP can selectively yield sulfoxides, whereas 2.5 equivalents can produce sulfones. beilstein-journals.org Other reagents like ceric ammonium (B1175870) nitrate (B79036) supported on silica (B1680970) gel have also been used for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org

Table 1: Oxidation Reactions of Sulfur Compounds

Starting Material Oxidizing Agent Product Reference
Sulfide Urea-Hydrogen Peroxide (1.5 equiv) Sulfoxide beilstein-journals.org
Sulfide Urea-Hydrogen Peroxide (2.5 equiv) Sulfone beilstein-journals.org
Sulfide Ceric Ammonium Nitrate/Sodium Bromate Sulfoxide organic-chemistry.org
Sulfide Hydrogen Peroxide/Tantalum Carbide Sulfoxide organic-chemistry.org

Reduction Reactions (e.g., to Thiols)

Reduction of S-benzylisothiourea derivatives can lead to the formation of thiols. smolecule.com This process typically involves the cleavage of the C-S bond, releasing the free thiol, benzyl mercaptan in this case. Common reducing agents used for such transformations include sodium borohydride (B1222165) and lithium aluminum hydride. smolecule.com The reaction effectively removes the isothiourea group, which serves as a protecting group for the thiol functionality. This strategy is useful in multi-step syntheses where a free thiol might interfere with other reaction steps. The reduction of disulfides, a related reaction, is also a common method to generate thiols. ebsco.com

Cyclization and Heterocycle Formation Mechanisms Involving this compound Derivatives

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen. Its ability to act as a binucleophile (with nucleophilic centers at both sulfur and nitrogen) is key to these transformations.

Synthesis of Thiazole (B1198619) Derivatives

Thiazoles are five-membered heterocyclic compounds that are features in many biologically active molecules. ekb.eg A common and historically significant method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.govrsc.org this compound can serve as the thioamide component in this type of reaction.

The mechanism generally begins with the nucleophilic sulfur of this compound attacking the electrophilic carbon of the α-haloketone, displacing the halide in an S_N_2 reaction. rsc.org This is followed by an intramolecular cyclization, where a nitrogen atom of the thiourea attacks the carbonyl carbon. Subsequent dehydration of the resulting intermediate yields the final thiazole ring.

Recent methodologies have expanded the scope of thiazole synthesis from thiourea derivatives. One such method involves the reaction of N-benzylthiourea with ethyl 4-bromocrotonate, which proceeds through an initial S_N_2 substitution followed by an intramolecular Michael addition to form a thiazoline (B8809763) ring, a precursor to thiazoles. nih.govrsc.orgrsc.org Another innovative approach describes a Brønsted acid-mediated insertion of thioureas into sulfoxonium ylides to produce thiazoles under mild, metal-free conditions. rsc.orgrsc.org In a specific example, the reaction of N-benzylthiourea with a sulfoxonium ylide in the presence of an acid like diphenyl phosphate (B84403) (DPP) afforded the corresponding 2-aminothiazole (B372263) derivative in excellent yield. rsc.org

Table 2: Synthesis of Thiazole Derivatives from this compound

Reactant 1 Reactant 2 Conditions Product Yield Reference
N-Benzylthiourea α-haloketone Hantzsch synthesis conditions 2-Amino-4-substituted thiazole Varies ekb.eg
N-Benzylthiourea Ethyl 4-bromocrotonate NaOAc, HFIP Thiazoline derivative Quantitative rsc.orgresearchgate.net

Formation of Triazole and Tetrazole Derivatives

Triazoles and tetrazoles are five-membered heterocycles containing three and four nitrogen atoms, respectively. nih.govmdpi.com These rings are present in many medicinally important compounds. nih.gov While the direct involvement of this compound in the formation of the core triazole or tetrazole ring is less common than for thiazoles, its derivatives can be incorporated into these heterocyclic systems.

For example, thiourea derivatives can be synthesized from compounds already containing a triazole ring. chemmethod.comresearchgate.net In one reported synthesis, a 4-amino-1,2,4-triazole (B31798) derivative was used as a starting point to create a more complex molecule, which was then reacted with thiourea to append a thiourea functionality. chemmethod.com

The synthesis of tetrazoles often involves the use of azides. A prominent method is the Ugi–azide reaction, a multicomponent reaction that yields 1,5-disubstituted tetrazoles. mdpi.com While this compound is not a direct component in this specific named reaction, the broader field of heterocyclic synthesis often involves building complex molecules step-by-step, where a thiourea moiety might be introduced before or after the formation of the tetrazole ring. For instance, a molecule containing a tetrazole ring could be functionalized with a group that can then be converted to or reacted with a thiourea derivative. ekb.eg

Regioselective Synthesis of Imino-thiazolidinone Structures

The synthesis of 2-imino-4-thiazolidinone derivatives from 1,3-disubstituted unsymmetrical thioureas, such as derivatives of this compound, with reagents like chloroacetyl chloride is a process governed by regioselectivity. rsc.orgpsu.edu Research has definitively shown that the products are 2-imino-4-thiazolidinone structures rather than the isomeric thiohydantoins, as was previously believed. rsc.orgpsu.edu The regiochemical outcome of this cyclization is not random; it is dictated by the electronic properties of the substituents on the thiourea nitrogen atoms, specifically the pKa values of the corresponding precursor amines. rsc.orgrsc.org

The established mechanism proceeds via an initial attack by the soft nucleophilic sulfur atom of the thiourea on the soft electrophilic carbon of the chloroacetyl chloride. psu.edu This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. In an unsymmetrical thiourea, there are two non-equivalent nitrogen atoms that could participate in this cyclization. The selectivity arises from the difference in nucleophilicity between these two nitrogens.

The governing principle is that the amine with the higher pKa value, being more basic and thus having a more nucleophilic nitrogen, will form the heterocyclic nitrogen of the thiazolidinone ring. psu.eduresearchgate.net Conversely, the amine with the lower pKa value, being less basic, will constitute the exocyclic imino group. psu.eduresearchgate.net This regioselectivity has been consistently observed and allows for the predictable synthesis of specific isomers. For instance, in the reaction between an unsymmetrical thiourea bearing two different aryl groups and chloroacetyl chloride, the nitrogen attached to the more electron-donating aryl group (corresponding to the amine with a higher pKa) becomes part of the ring, while the nitrogen attached to the more electron-withdrawing group forms the imino substituent. researchgate.net

This principle is demonstrated in the synthesis of various 2-imino-4-thiazolidinone structures, where careful selection of substituents on the initial thiourea enables directed synthesis of the desired regioisomer.

Unsymmetrical Thiourea ReactantReagentKey Factor Influencing RegioselectivityMajor ProductRef.
1-Phenyl-3-(o-chlorophenyl)thioureaChloroacetyl ChloridepKa (Aniline) = 4.63 > pKa (o-chloroaniline) = 2.653-Phenyl-2-(o-chlorophenylimino)thiazolidin-4-one researchgate.net
1-Allyl-3-(trans-1,4-diaminocyclohexane)thioureaEthyl Chloroacetate & 4-ChlorobenzaldehydepKa (trans-1,4-diaminocyclohexane) = 10.80 > pKa (Allylamine) = 9.49Product where the diaminocyclohexane nitrogen is part of the thiazolidinone ring and the allyl group is on the imino nitrogen. rsc.org
Thiourea with Electron-Donating and Electron-Withdrawing SubstituentsDialkyl AcetylenedicarboxylatesThe amine nitrogen bonded to an electron-donating substituent becomes the heterocyclic nitrogen.Regioselective 2-imino-4-oxothiazolidin-5-ylidene acetate researchgate.net

Catalytic Mechanisms of this compound in Organic Transformations

Thiourea and its derivatives, including this compound, have emerged as a prominent class of organocatalysts. nih.gov Their catalytic activity stems from the ability of the thiourea moiety to act as a potent hydrogen-bond donor, activating electrophilic substrates. nih.govrsc.org This non-covalent interaction mimics the role of Lewis acids, but the activation is achieved through a different, metal-free mechanism. The two N-H protons of the thiourea group can form a bidentate hydrogen-bonding interaction with electrophiles, such as carbonyls or imines, enhancing their reactivity toward nucleophilic attack. rsc.org

In the realm of asymmetric synthesis, chiral thiourea derivatives are highly effective organocatalysts for a multitude of reactions. rsc.org By incorporating a chiral scaffold, the catalyst can create a chiral environment around the substrate, directing the approach of the nucleophile to one face of the electrophile, thus inducing stereoselectivity. mdpi.com

The general mechanism involves the chiral thiourea catalyst binding to the electrophile via dual hydrogen bonds. This binding not only activates the electrophile but also sterically shields one of its enantiotopic faces. A nucleophile then attacks the activated substrate from the less hindered direction, leading to the formation of an enantioenriched product. Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea) and a basic site (e.g., an amine or tertiary amine) within the same molecule, are particularly effective. rsc.org This allows for the simultaneous activation of both the electrophile (via the thiourea) and the nucleophile (via the basic site), leading to highly organized, stereocontrolled transition states.

Chiral thiourea derivatives based on this compound and other backbones have been successfully applied in a variety of asymmetric transformations, including:

Michael Additions : Catalyzing the conjugate addition of nucleophiles like 1,3-dicarbonyl compounds to nitroalkenes with high yields and enantioselectivities. beilstein-journals.org

Aldol Condensations : Promoting the reaction between aldehydes and ketones to generate chiral β-hydroxy ketones. mdpi.com

Biginelli Reactions : Facilitating the enantioselective synthesis of dihydropyrimidinones and their thio-analogs. acs.orgbeilstein-journals.org

Desymmetrization of meso-Anhydrides : Achieving enantioselective opening of cyclic anhydrides with alcohols. beilstein-journals.org

The efficacy of these catalysts underscores the versatility of the thiourea functional group in designing advanced organocatalytic systems. nih.gov

The Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea to produce dihydropyrimidinones (DHPMs). sigmaaldrich.comorganic-chemistry.org While traditionally catalyzed by Brønsted or Lewis acids, organocatalytic variants have been developed, with this compound serving as a key component. acs.orgsciforum.netbeilstein-journals.org

The widely accepted mechanism for the acid-catalyzed Biginelli reaction is the "iminium route". sigmaaldrich.comorganic-chemistry.orgsci-hub.se The catalytic pathway involving this compound follows a similar course:

Iminium Ion Formation : The reaction initiates with the condensation of the aldehyde and this compound, catalyzed by a Brønsted or Lewis acid. This step generates a highly reactive N-acyliminium ion intermediate. sci-hub.sethieme-connect.de

Nucleophilic Addition : The enol form of the β-ketoester acts as the nucleophile and attacks the electrophilic iminium ion. This is the key stereochemistry-determining step in asymmetric versions of the reaction. acs.orgsigmaaldrich.com

Cyclization and Dehydration : The resulting adduct undergoes intramolecular cyclization via attack of the remaining nitrogen of the thiourea moiety on the ketone carbonyl. Subsequent dehydration yields the final dihydropyrimidinethione product. sigmaaldrich.com

In the asymmetric Biginelli-like reaction , a chiral catalyst, typically a chiral Brønsted acid like a phosphoric acid derived from binaphthol, is used in conjunction with this compound. acs.orgbeilstein-journals.org The chiral phosphoric acid plays a crucial bifunctional role. It protonates and activates the imine generated from the aldehyde and this compound, while its conjugate base simultaneously orients and activates the enol nucleophile through hydrogen bonding. acs.org This creates a highly ordered, ternary transition state involving the catalyst, the imine, and the enol. The steric environment created by the chiral catalyst directs the enol to attack a specific face of the iminium ion, resulting in a highly enantioselective carbon-carbon bond formation and yielding an optically active dihydropyrimidinethione. acs.orgsciforum.net Control experiments have shown that modifying key functional groups on the catalyst, such as the hydroxyl groups in certain phosphoric acids, can dramatically reduce or eliminate the enantioselectivity, confirming their critical role in the catalytic pathway. sciforum.netbeilstein-journals.org

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for S-Benzylthiourea Molecular Structure Assignment

Spectroscopic methods are fundamental in confirming the molecular structure of this compound, with each technique offering unique information about different aspects of its architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. While ³¹P NMR is not applicable due to the absence of phosphorus, ¹H and ¹³C NMR provide crucial data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its salts, such as S-benzylisothiourea hydrochloride, reveals characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene (-CH₂-) protons adjacent to the sulfur atom and the phenyl group show a singlet at approximately δ 4.54 ppm. The protons of the amino (-NH₂) groups are often observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. In some derivatives, these signals can appear between δ 5.50 and 8.50 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The thiocarbonyl (C=S) carbon of the thiourea (B124793) moiety is a key diagnostic signal, typically appearing in the range of δ 178 to 184 ppm. mdpi.com The carbons of the benzyl group give rise to signals in the aromatic region (around δ 127-135 ppm), while the methylene carbon (-CH₂-) signal is observed at a higher field.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic C-H7.2 - 7.4 (multiplet)127 - 135
-CH₂-~4.54 (singlet)Not explicitly found
-NH₂5.5 - 8.5 (broad singlet)Not applicable
C=SNot applicable178 - 184

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by analyzing their characteristic vibrational frequencies. nih.govresearchgate.net

In the FT-IR spectrum of S-benzyl isothiouronium chloride, a salt of this compound, various absorption peaks confirm the presence of specific functional groups. The N-H stretching vibrations of the amino groups are typically observed in the region of 3000-3300 cm⁻¹. The N-C-N anti-symmetric and symmetric stretching vibrations appear around 1468 cm⁻¹ and 1105 cm⁻¹, respectively. The C-S-C stretching and C-S symmetric stretching vibrations are found at approximately 1244 cm⁻¹ and 720 cm⁻¹, respectively. researchgate.net The aromatic ring vibration is observed around 1453 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The C=S stretching vibration is a key band in both IR and Raman spectra and is crucial for conformational analysis of thiourea derivatives. nih.gov

Interactive Data Table: Key Vibrational Frequencies for S-Benzyl isothiouronium chloride

Vibrational Mode Frequency (cm⁻¹)
N-H stretching3013 - 3275
N-C-N anti-symmetric stretching1468
Aromatic ring vibration1453
C-S-C stretching1244
N-C-N symmetric stretching1105
C-S symmetric stretching720

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum of S-benzyl isothiouronium chloride shows good transparency in the visible and near-IR regions, which is a desirable property for certain optical applications. researchgate.netresearchgate.net The absorption in the UV region is due to electronic transitions within the molecule, primarily associated with the phenyl ring and the thiourea chromophore. For instance, a thiourea solution typically exhibits an absorption range between 225 to 270 nm. mdpi.com

Mass spectrometry is a vital technique for determining the molecular weight and analyzing the fragmentation pattern of this compound, which helps in confirming its molecular formula. The molecular weight of this compound is 166.25 g/mol . nih.gov In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 166. The fragmentation pattern can provide further structural information. For example, the cleavage of the C-S bond can lead to the formation of a benzyl cation (C₇H₇⁺) with an m/z of 91, which is a common fragment in benzyl-containing compounds. nih.gov

X-ray Crystallography and Solid-State Structural Analysis of this compound Compounds

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Studies on single crystals of S-benzyl isothiouronium chloride have revealed its crystal system and unit cell parameters. This compound crystallizes in a specific crystal system, and the arrangement of molecules in the crystal lattice is governed by various intermolecular forces, such as hydrogen bonding and van der Waals interactions. The conformation of the molecule in the solid state, including the orientation of the benzyl group relative to the thiourea moiety, can be precisely determined from the crystallographic data. This information is crucial for understanding the structure-property relationships of these compounds. researchgate.netresearchgate.net

Analysis of Intermolecular Interactions in Crystalline States

The crystalline state of this compound, particularly in its common salt form S-benzyl isothiouronium chloride, provides a detailed landscape of non-covalent interactions that dictate the supramolecular architecture. The stability and packing of molecules within the crystal lattice are governed by a network of hydrogen bonds and other weak interactions. Analysis of this network is crucial for understanding the compound's solid-state properties.

Crystallographic studies, primarily through single-crystal X-ray diffraction, have elucidated the three-dimensional arrangement of atoms and the specific intermolecular contacts. For S-benzyl isothiouronium chloride, these studies reveal a complex and well-defined pattern of hydrogen bonds involving the isothiouronium cation and the chloride anion.

Hydrogen Bonding Network

In the crystal structure of S-benzyl isothiouronium chloride, the primary intermolecular forces are hydrogen bonds of the N-H···Cl type. The protonated isothiouronium group contains amine protons that act as effective hydrogen bond donors, while the chloride anion serves as the acceptor. These interactions link the cations and anions into an extensive three-dimensional network.

Single-crystal X-ray diffraction analysis of S-benzyl isothiouronium chloride has confirmed its crystal system and provided the precise unit cell parameters that define the crystalline lattice. researchgate.net

Crystallographic Data

The structural details obtained from X-ray diffraction are summarized in the following table. These data provide the fundamental parameters of the crystal lattice.

Parameter Value
Crystal SystemOrthorhombic
Space GroupInformation not available in search results
a (Å)Information not available in search results
b (Å)Information not available in search results
c (Å)Information not available in search results
α (°)90
β (°)90
γ (°)90
ZInformation not available in search results

Analysis of Key Intermolecular Contacts

The intermolecular interactions within the S-benzyl isothiouronium chloride crystal are dominated by hydrogen bonding. The table below would typically detail the geometric parameters of the most significant hydrogen bonds observed in the crystal structure.

D—H···AD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
N-H···Cln/an/an/an/a
N-H···Cln/an/an/an/a
C-H···Cln/an/an/an/a

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications for S-Benzylthiourea Systems

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and physics for studying the electronic structure of many-body systems. wikipedia.org It allows for the calculation of molecular properties by focusing on the electron density rather than the complex wavefunction of the entire system, offering a balance between accuracy and computational cost. wikipedia.org

Geometry optimization using DFT calculations is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. ajchem-a.com This process reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape. orientjchem.org For molecules with rotatable bonds, like this compound, conformational analysis is performed to identify different spatial arrangements, or conformers, and their relative energies. uni-muenchen.degithub.com This analysis helps in understanding the flexibility of the molecule and identifying the most populated conformers under given conditions. github.com The optimization process for related thiourea (B124793) derivatives has shown that methods like B3LYP with appropriate basis sets can accurately reproduce experimental geometric parameters. ajrconline.org

ParameterDescriptionSignificance in this compound Analysis
Geometry OptimizationA computational process to find the lowest energy arrangement of atoms in a molecule. Determines the most stable 3D structure, including bond lengths and angles.
Conformational AnalysisThe study of different spatial arrangements (conformers) of a molecule due to bond rotation. uni-muenchen.deIdentifies stable conformers and their energy differences, revealing molecular flexibility. github.com

The electronic structure of a molecule governs its reactivity and physical properties. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its electron-accepting ability. researchgate.netaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govsci-hub.sechalcogen.ro

The Molecular Electrostatic Potential (MEP) surface is another valuable tool that illustrates the charge distribution within a molecule. orientjchem.org It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential) prone to nucleophilic attack. nih.govsci-hub.se This visual representation helps in predicting sites for intermolecular interactions. orientjchem.org

ConceptDescriptionRelevance to this compound
HOMO (Highest Occupied Molecular Orbital)The outermost electron-containing orbital, indicating electron-donating capability. aimspress.comPredicts the propensity of this compound to act as a nucleophile.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy empty orbital, indicating electron-accepting capability. aimspress.comPredicts the propensity of this compound to act as an electrophile.
HOMO-LUMO GapThe energy difference between HOMO and LUMO, indicating chemical reactivity. nih.govsci-hub.se A smaller gap implies higher reactivity. nih.govProvides insight into the kinetic stability and overall reactivity of the molecule. sci-hub.se
Molecular Electrostatic Potential (MEP) SurfaceA map of the electrostatic potential on the molecule's surface, showing charge distribution. orientjchem.orgIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points. sci-hub.se

Theoretical vibrational frequency calculations are instrumental in understanding the molecular vibrations of this compound. orientjchem.org These calculations, often performed using DFT methods, predict the frequencies of fundamental vibrational modes. ajchem-a.comsci-hub.se The results are then correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. sci-hub.se This comparison helps in the assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of different functional groups within the molecule. sci-hub.se To improve the agreement between theoretical and experimental values, calculated frequencies are often scaled by a factor, as DFT methods can overestimate fundamental modes. sci-hub.se This correlative approach validates the accuracy of the computational model and provides a detailed interpretation of the experimental spectra. orientjchem.org

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. faccts.deuni-muenchen.de This method provides a quantitative description of the Lewis-like chemical bonding structure. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. wisc.edu These interactions, which represent charge delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO, are crucial for understanding hyperconjugative effects and the stability of the molecule. icm.edu.pl The energy associated with these interactions indicates the strength of the delocalization. wisc.edu

Quantum Chemical Descriptors and Reactivity Prediction of this compound

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. nih.govrsc.orgrsc.org These descriptors, often calculated using DFT, provide a quantitative basis for building structure-reactivity relationships and predicting how a molecule will behave in a chemical reaction. nih.govchemrxiv.org

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. scm.comnumberanalytics.com It describes how the electron density at a specific point in the molecule changes when an electron is added or removed. scm.comresearchgate.net

The Fukui function for nucleophilic attack (f+) is calculated from the difference in electron density between the neutral molecule and its positively charged ion, indicating where an incoming nucleophile is most likely to attack. Conversely, the Fukui function for electrophilic attack (f-) is determined from the density difference between the neutral and negatively charged species, highlighting the sites most susceptible to electrophilic attack. scm.com By analyzing the condensed Fukui functions, which partition the reactivity among the individual atoms, one can predict the regioselectivity of chemical reactions. scm.comnumberanalytics.comnih.gov

Non-Linear Optical (NLO) Properties Calculations

The study of non-linear optical (NLO) properties in organic molecules like this compound is a significant area of research due to their potential applications in modern technologies such as optoelectronics. diva-portal.orgnih.gov The NLO response of these materials is primarily determined by the characteristics of the constituent chromophores. diva-portal.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding these properties. nih.gov

Theoretical calculations for NLO properties involve determining parameters like dipole moment (μ), linear polarizability (α), and first and second-order hyperpolarizabilities (β and γ, respectively). diva-portal.orgresearchgate.net These calculations are often performed using quantum chemical methods combined with molecular dynamics simulations to account for environmental factors like solvent effects. diva-portal.org For instance, the polarizable continuum model (PCM) and supermolecular approaches are used to simulate solvent effects on NLO properties. diva-portal.org

Research on related thiourea derivatives has shown that they can possess significant NLO properties. For example, a study on 1-benzoyl-3-(4-benzyl)thiourea confirmed its NLO characteristics through X-ray powder diffraction analysis. cambridge.org Theoretical studies on substituted thiourea have also been conducted to understand their nonlinear polarizability. cambridge.org The hyperpolarizability (β) of a benzothiazole (B30560) derivative, a related heterocyclic compound, was reported to be significantly higher than that of urea (B33335), a standard reference material for NLO studies. researchgate.net

The modification of molecular structures, such as the introduction of donor-acceptor groups and extending π-conjugated systems, is a key strategy to enhance NLO responses. nih.gov For instance, in various organic compounds, the presence of donor-acceptor substitutions across a π-conjugated bridge can lead to substantial NLO activity. nih.govmdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial factor, with a smaller gap often correlating with a larger NLO response. nih.gov

Table 1: Calculated NLO Properties for a Benzodiazepine (B76468) Derivative

PropertyValueUnit
Second-order hyperpolarizability (γ)126.27 x 10⁻³⁴esu
HOMO Energy-5.99eV
LUMO Energy-3.09eV
Energy Gap (E_g)2.90eV

This data is for a benzodiazepine derivative with –NO2 and -Br substitution and is provided for illustrative purposes of typical NLO calculations. nih.gov

Theoretical Approaches to Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery, systematically exploring how chemical structure modifications affect a molecule's biological activity. oncodesign-services.com For this compound derivatives, theoretical SAR approaches are employed to guide the design of new compounds with enhanced therapeutic potential. oncodesign-services.comontosight.ai

Computational Screening and Design of Derivatives

Computational screening and design are powerful tools for identifying promising this compound derivatives. ontosight.ai This process often involves creating a virtual library of derivatives by modifying the core this compound structure and then using computational methods to predict their biological activities. biointerfaceresearch.com

Key strategies in the design of thiourea derivatives include the introduction of various functional groups to the benzyl (B1604629) ring or the thiourea moiety. For example, adding electron-withdrawing groups to the benzyl ring has been shown to increase potency against certain enzymes. The lipophilicity of substituents is another critical factor influencing biological activity. mdpi.com

High-throughput screening, often coupled with molecular modeling, helps to narrow down a large number of candidates to a manageable few for synthesis and further testing. ontosight.ai The goal is to design derivatives with improved potency and selectivity for specific biological targets. ontosight.ai Computational models can predict various properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity), which are crucial for developing viable drug candidates. mdpi.comksu.edu.tr For instance, the web-based platform pkCSM has been used to predict the toxicological profiles of thiourea derivatives. ksu.edu.tr

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. ajchem-a.com This method is extensively used to understand the interactions between this compound derivatives and their biological targets at the molecular level. smolecule.com

The process involves generating a 3D structure of the ligand, which can be achieved using software like ChemDraw and energy minimization algorithms. ksu.edu.tr The crystal structure of the target protein is typically obtained from a protein data bank. nih.gov Docking simulations are then performed using software like AutoDock Vina or Molegro Virtual Docker to calculate the binding energy and visualize the interactions between the ligand and the receptor. ksu.edu.trnih.gov

A lower binding energy generally indicates a more stable and potent interaction. ajchem-a.com These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for the ligand's activity. ajchem-a.comnih.gov For example, in studies of thiourea derivatives, the C=S and NH groups are often found to interact with amino acid residues in the active site of the target protein. nih.gov

Molecular docking studies have been instrumental in identifying potential antibacterial and anticancer agents among thiourea derivatives. nih.govtjnpr.org For instance, docking studies have shown that certain thiourea derivatives can effectively bind to enzymes like DNA gyrase, which is a target for antibacterial drugs. nih.gov Similarly, the potential of thiourea derivatives as anticancer agents has been evaluated by docking them with target proteins involved in cancer progression. biointerfaceresearch.comtjnpr.org The insights gained from these simulations guide the synthesis of new derivatives with improved binding affinity and, consequently, enhanced biological activity. biointerfaceresearch.com

Coordination Chemistry and Metal Complexation

Ligand Design Principles for S-Benzylthiourea Derivatives in Coordination Chemistry

The design of this compound-based ligands for specific applications in coordination chemistry hinges on a deep understanding of their potential binding modes and the electronic and steric influence of substituents.

Chelation Modes (e.g., N, S Bidentate Coordination)

Thiourea (B124793) derivatives, including those of this compound, exhibit remarkable versatility in their coordination to metal centers. They can act as:

Monodentate ligands: Coordinating through the sulfur atom is the most common mode. mdpi.com

Bidentate chelating ligands: Forming a stable ring by coordinating through both a nitrogen and the sulfur atom (N,S-bidentate). mdpi.commdpi.comresearchgate.net This chelation is a key principle in designing stable metal complexes.

Bridging ligands: Linking two or more metal centers. mdpi.com

The specific chelation mode adopted is influenced by several factors, including the nature of the metal ion, the substituents on the thiourea backbone, and the reaction conditions. For instance, N,N'-disubstituted thioureas can form stable four-membered chelate rings with metal ions. researchgate.net In some cases, different coordination possibilities can arise depending on the specific groups attached to the thiourea moiety. mdpi.com

Influence of Substituents on Coordination Properties

The introduction of various substituents onto the this compound framework profoundly impacts its coordination behavior. These effects can be broadly categorized as:

Electronic Effects: Electron-withdrawing or electron-donating groups alter the electron density on the sulfur and nitrogen donor atoms, thereby influencing the strength of the coordinate bond. For example, electron-withdrawing groups can enhance the acidity of the N-H protons, facilitating deprotonation and coordination as an anionic ligand. waikato.ac.nz

Steric Effects: Bulky substituents can influence the stereochemistry of the resulting metal complex, potentially favoring one coordination mode over another. waikato.ac.nz For instance, steric hindrance can dictate the formation of specific isomers in organometallic complexes. waikato.ac.nz

Functional Group Participation: Substituents can introduce additional donor atoms (e.g., oxygen, phosphorus), leading to higher denticity and the formation of more complex coordination geometries. mdpi.commdpi.com For example, acylthiourea derivatives can coordinate through the carbonyl oxygen in addition to the sulfur and nitrogen atoms. mdpi.com

By strategically modifying the substituents, chemists can fine-tune the electronic and steric properties of this compound-based ligands to achieve desired coordination geometries and reactivity in the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. sysrevpharm.orgjcchems.com Microwave-assisted synthesis has also been employed as a green chemistry approach. hilarispublisher.com

Characterization of the resulting complexes is crucial to determine their structure and properties. A combination of analytical techniques is employed:

Spectroscopic Methods:

FT-IR Spectroscopy: Provides information about the coordination mode by observing shifts in the vibrational frequencies of key functional groups like C=S, C=O, and N-H upon complexation. hilarispublisher.comksu.edu.trresearchgate.net

NMR Spectroscopy (¹H, ¹³C): Elucidates the structure of the complexes in solution and confirms the coordination of the ligand. mdpi.comhilarispublisher.comresearchgate.net

UV-Vis Spectroscopy: Investigates the electronic transitions within the complex, providing insights into its geometry and electronic structure. hilarispublisher.com

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. hilarispublisher.comksu.edu.tr

Magnetic Susceptibility Measurements: Determines the magnetic properties of the complex, which can help in assigning the geometry, particularly for transition metal complexes. hilarispublisher.com

Thermal Analysis (TGA): Studies the thermal stability of the complexes. hilarispublisher.com

Platinum Group Metal Complexes (e.g., Pt(II) Complexes)

Complexes of platinum group metals (PGM) with thiourea-based ligands are of significant interest. waikato.ac.nznih.govresearchgate.netmdpi.comipa-news.de Platinum(II) complexes, in particular, have been extensively studied.

Spectroscopic studies of Pt(II) complexes with 1-benzyl-3-phenylthiourea (B182860) have shown that the ligand coordinates in a bidentate fashion through the nitrogen and sulfur atoms. mdpi.com The formation of square planar Pt(II) complexes is common. ajol.info The coordination chemistry of dianionic sulfonylthiourea ligands with platinum(II) has revealed a preference for the distal isomer, stabilized by a chalcogen bond. waikato.ac.nz

Table 1: Selected Platinum Group Metal Complexes with Thiourea Derivatives

MetalLigand TypeCoordination ModeReference
Pt(II)1-Benzyl-3-phenylthioureaN,S-Bidentate mdpi.com
Pt(II)Dianionic sulfonylthioureaS,N-sulfonyl (distal) waikato.ac.nz
Ru(II)Dianionic/Monoanionic sulfonylthioureaProximal/Distal Isomers waikato.ac.nz
Ir(III)Dianionic/Monoanionic sulfonylthioureaProximal/Distal Isomers waikato.ac.nz
Rh(III)Dianionic/Monoanionic sulfonylthioureaProximal/Distal Isomers waikato.ac.nz
Pt(II)Diacylated thioureaS,N-Bidentate rsc.org
Pd(II)Diacylated thioureaS,N-Bidentate rsc.org
Au(III)Diacylated thioureaS,N-Bidentate rsc.org

This table is not exhaustive and represents examples from the cited literature.

Other Transition Metal Thiourea Complexes

This compound and its derivatives also form stable complexes with a variety of other transition metals, including cobalt, nickel, copper, and zinc. hilarispublisher.comksu.edu.trresearchgate.net

For example, N-(p-chlorophenyl)-N'-benzoyl thiourea forms complexes with Co(II), Ni(II), Cu(II), and Zn(II). hilarispublisher.com Substituted thiourea ligands have been shown to bind in a bidentate manner to Co(III), forming a four-membered ring through the sulfur and a deprotonated nitrogen atom. researchgate.net The synthesis of new N,N-disubstituted thiourea derivatives and their complexes with Co(II), Ni(II), Pb(II), and Cu(I) has also been reported. jcchems.com

Table 2: Examples of Other Transition Metal Complexes with Thiourea Derivatives

MetalLigand TypeCoordination ModeReference
Co(II)N-(p-chlorophenyl)-N'-benzoyl thioureaN/A hilarispublisher.com
Ni(II)N-(p-chlorophenyl)-N'-benzoyl thioureaN/A hilarispublisher.com
Cu(II)N-(p-chlorophenyl)-N'-benzoyl thioureaN/A hilarispublisher.com
Zn(II)N-(p-chlorophenyl)-N'-benzoyl thioureaN/A hilarispublisher.com
Co(III)Substituted thioureaS,N-Bidentate researchgate.net
Co(II)N,N'-disubstituted thioureaN/A jcchems.com
Ni(II)N,N'-disubstituted thioureaN/A jcchems.com
Pb(II)N,N'-disubstituted thioureaN/A jcchems.com
Cu(I)N,N'-disubstituted thioureaN/A jcchems.com

This table is not exhaustive and represents examples from the cited literature. "N/A" indicates that the specific coordination mode was not detailed in the abstract.

Theoretical Studies of this compound Coordination Geometries and Electronic Structures

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the coordination geometries and electronic structures of this compound complexes. mdpi.comajchem-a.comnih.gov These studies complement experimental data and provide deeper insights into bonding and reactivity.

DFT calculations can be used to:

Optimize molecular geometries: Predicting the most stable three-dimensional structure of the complexes. mdpi.com

Analyze electronic properties: Investigating the distribution of electron density and the nature of the metal-ligand bond. mdpi.com For instance, in Pt(II) complexes with 1-benzyl-3-phenylthiourea, charge donation from the sulfur atom to the Pt(II) center is greater than from the nitrogen atom. mdpi.com

Calculate spectroscopic properties: Simulating IR and UV-Vis spectra to aid in the interpretation of experimental data. researchgate.net

Determine bond covalency: Quantifying the degree of covalent character in the metal-sulfur bond using techniques like sulfur K-edge X-ray absorption spectroscopy combined with DFT. nih.gov

Explore reaction mechanisms: Understanding the pathways of complex formation and ligand exchange reactions.

Theoretical studies have confirmed that the electronic structure of the thiourea ligand changes upon coordination to a metal ion. nih.gov Furthermore, DFT has been employed to understand the preference for certain isomers in platinum(II) sulfonylthiourea complexes, highlighting the role of non-covalent interactions. waikato.ac.nz

Supramolecular Chemistry and Non Covalent Interactions

Supramolecular Self-Assembly of S-Benzylthiourea Derivatives

The spontaneous organization of molecules into ordered structures, known as supramolecular self-assembly, is a key feature of this compound derivatives. This process is governed by a hierarchy of non-covalent interactions that direct the formation of well-defined crystalline lattices.

Hydrogen bonding is a dominant force in the crystal packing of thiourea (B124793) derivatives. The N-H groups of the thiourea moiety act as effective hydrogen bond donors, while the sulfur atom can act as an acceptor. This leads to the formation of robust and predictable hydrogen-bonded synthons, which are recurring structural motifs in crystal engineering.

The thiourea backbone itself provides a platform for these interactions, with the nitrogen atoms acting as hydrogen-bond donors and the sulfur atom as an acceptor, promoting interactions with various molecules. biointerfaceresearch.com The interplay between intramolecular and intermolecular hydrogen bonding can also influence the final assembled structure. For instance, in some N,N′-bis(2-dialkylaminophenyl)thioureas, intramolecular hydrogen bonds are observed, while the other N-H bonds engage in intermolecular interactions with the sulfur atoms of adjacent molecules. icdd.com

Table 1: Hydrogen Bonding in Thiourea Derivatives

Compound Type of Hydrogen Bonding Resulting Supramolecular Motif
N,N,N′-tribenzylthiourea Intermolecular N-H···S Infinite chains osti.gov
N-2-pyridylethyl-N'-arylthioureas Intermolecular N-H···S Centrosymmetric dimers researchgate.net
Bis-(S-benzylthiuronium) chloranilate Intermolecular N-H···O and N-H···Cl Extended 3D network uoi.gr

The benzyl (B1604629) group in this compound introduces the possibility of π-π stacking interactions, which are non-covalent interactions between aromatic rings. These interactions, though generally weaker than hydrogen bonds, are significant in stabilizing the crystal structures of aromatic compounds. The geometry of π-π stacking can vary, including face-to-face (sandwich) and edge-to-face (T-shaped) arrangements, with parallel-displaced or staggered stacking being common and electrostatically favorable. researchgate.net

Beyond the prominent hydrogen bonds and π-π stacking, other weak non-covalent interactions play a subtle yet important role in the fine-tuning of the supramolecular architecture of this compound derivatives. These include C-H···O, C-H···S, and C-H···π interactions.

Crystal Engineering Driven by this compound Supramolecular Principles

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The predictable and robust nature of the hydrogen-bonding motifs in this compound and its derivatives makes them valuable building blocks, or "synthons," in this field.

By understanding the hierarchy of non-covalent interactions, it is possible to design and construct co-crystals, which are crystalline structures composed of two or more different molecules in the same lattice. icdd.comebarashlaw.com The S-benzylthiuronium cation, for instance, has been used to form a co-crystal with chloranilate, resulting in a complex supramolecular network driven by a combination of hydrogen bonding and electrostatic interactions. uoi.gr The ability to control the self-assembly process through the strategic placement of functional groups that can engage in specific non-covalent interactions is a central goal of crystal engineering. osti.gov The study of supramolecular synthons in sulfonamide cocrystals, for example, has provided insights into the competitive nature of hydrogen-bonding hierarchies. nih.gov

Host-Guest Chemistry Applications Involving this compound in Supramolecular Systems

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. While specific examples of this compound acting as a host or guest are not extensively documented, the principles of supramolecular chemistry suggest its potential in this area. Clathrate compounds, which are a type of inclusion compound where guest molecules are trapped within the lattice of host molecules, are a classic example of host-guest chemistry. wikipedia.org

A study on the inclusion complexes of dibenzylthiourea, a closely related compound, with hydroxypropylated-cyclodextrins demonstrates the potential for thiourea derivatives in host-guest systems. In this case, the aromatic moieties of the dibenzylthiourea interact with the hydrophobic cavity of the cyclodextrin (B1172386) host. researchgate.netresearchgate.net This suggests that this compound could similarly form inclusion complexes with suitable host molecules. The formation of such complexes can alter the physicochemical properties of the guest molecule, such as its solubility.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N,N,N′-tribenzylthiourea
N-2-pyridylethyl-N'-arylthioureas
Bis-(S-benzylthiuronium) chloranilate
N,N′-bis(2-dialkylaminophenyl)thioureas
Dibenzylthiourea

Enzymatic and Biochemical Activity Mechanisms

Mechanisms of Enzyme Inhibition by S-Benzylthiourea and its Analogs

Indoleamine 2,3-Dioxygenase (IDO) Inhibition Mechanisms

This compound and its derivatives have been identified as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme that plays a crucial role in tryptophan metabolism. nih.govresearchgate.netnih.govacs.org IDO is a key regulator of immune responses, and its inhibition is a significant area of research, particularly in cancer immunotherapy. nih.govacs.orgekb.eg The enzyme catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway, the degradation of the essential amino acid L-tryptophan. nih.govacs.org

The inhibitory action of S-benzylisothiourea derivatives is believed to stem from the interaction of the isothiourea moiety with the heme iron at the active site of the IDO1 enzyme. nih.govresearchgate.net This interaction is a key component of the pharmacophore for this class of inhibitors. nih.gov Molecular docking studies have further elucidated this interaction, suggesting that the isothiourea group is important for binding to the heme in the enzyme's active site. nih.govresearchgate.net

Research into the structure-activity relationship (SAR) of S-benzylisothiourea analogs has led to the development of compounds with sub-micromolar inhibitory concentrations. nih.govresearchgate.net Optimization of the initial this compound structure has resulted in derivatives with significantly enhanced potency in suppressing kynurenine production in cell-based assays. nih.govresearchgate.net For instance, a bisisothiourea derivative, PVZB3001, has been identified as a dual inhibitor of both IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan catabolism. nih.govresearchgate.net This dual inhibition is considered a promising strategy to overcome potential compensation mechanisms in cancer therapy. ekb.eg The inhibition by this dual inhibitor was found to be competitive with respect to TDO. nih.govresearchgate.net

Table 1: Inhibitory Activity of this compound Analogs against IDO1

CompoundDescriptionIDO1 IC₅₀ (µM)Cell-based Kynurenine Production InhibitionReference
S-benzylisothiourea (3a)Initial hit compound-- nih.govresearchgate.net
Analog 3rOptimized S-benzylisothiourea derivative< 1Yes nih.govresearchgate.net
Analog 10hOptimized S-benzylisothiourea derivative< 1Yes nih.govresearchgate.net
PVZB3001Bisisothiourea derivativeYesYes nih.govresearchgate.net

RNA-Dependent RNA Polymerase Binding and Antiviral Mechanisms

For instance, a series of acylthiourea derivatives have been identified as potent non-nucleoside inhibitors of the influenza virus RdRp. nih.gov The most effective of these compounds demonstrated subnanomolar activity against the H1N1 strain and also inhibited other influenza strains, including influenza B. nih.gov Mechanistic studies confirmed that these compounds target the influenza virus RdRp to exert their antiviral effects. nih.gov

In the context of coronaviruses, derivatives of cytisine, which in some cases incorporate a thiourea (B124793) or thiosemicarbazone moiety, have been shown to inhibit the RdRp of SARS-CoV-2. researchgate.net The thiosemicarbazone group, which contains a thiourea substructure, is a recognized antiviral pharmacophore. researchgate.net Furthermore, pyridobenzothiazole derivatives, though not direct analogs of this compound, have been shown to inhibit the RdRp of both flaviviruses and SARS-CoV-2. uochb.cz

These findings suggest that the thiourea scaffold is a viable starting point for the design of RdRp inhibitors. The mechanism of these non-nucleoside inhibitors often involves allosteric binding to the enzyme, inducing conformational changes that prevent the polymerase from functioning correctly, rather than competing with nucleotide triphosphates at the active site. nih.gov

DNA Topoisomerase Inhibition Mechanisms

Specific research on the DNA topoisomerase inhibitory activity of this compound was not found in the provided search results. However, the thiourea functional group is present in various compounds that have been shown to inhibit DNA topoisomerases. vast.gov.vntandfonline.commdpi.comresearchgate.nettandfonline.com These enzymes are crucial for managing DNA topology during processes like replication and transcription, and their inhibition can lead to cell death, making them valuable targets in cancer therapy. vast.gov.vnresearchgate.netmdpi.com

For example, novel thiourea derivatives of podophyllotoxin (B1678966) have been synthesized and shown to possess strong topoisomerase inhibitory activity. vast.gov.vn Podophyllotoxin itself is a precursor to clinically used anticancer drugs like etoposide, which are known topoisomerase II inhibitors. vast.gov.vn Molecular docking studies of these new thiourea derivatives indicated a high binding affinity for topoisomerase IIβ, which aligns with their observed cytotoxic activity against cancer cell lines. vast.gov.vn

Other studies have reported on different classes of thiourea derivatives that act as inhibitors of DNA topoisomerase. tandfonline.commdpi.com Thiosemicarbazides, which are a class of thiourea derivatives, have been identified as inhibitors of both topoisomerase I and topoisomerase II. tandfonline.com The mechanism of action for topoisomerase inhibitors often involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand and leads to the accumulation of DNA breaks, ultimately triggering apoptosis. mdpi.com

Table 2: DNA Topoisomerase Inhibitory Activity of Thiourea Derivatives

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
4-benzoylthiosemicarbazidesTopoisomerase II50 tandfonline.com
4-benzoylthiosemicarbazidesTopoisomerase I100 tandfonline.com
Thiourea-4-aza-2,3-didehydropodophyllotoxinTopoisomerase IIβ (inferred)≤ 10 (cytotoxicity) vast.gov.vn
Thiourea derivative 8E. coli DNA gyrase (Topo II)0.33 mdpi.com
Thiourea derivative 8E. coli Topoisomerase IV19.72 mdpi.com

Data represents findings for various thiourea derivatives, not specifically this compound.

Kinase Inhibition Mechanisms (e.g., VEGFR2, EGFR, MK-2, p38αMAPK)

Direct evidence for this compound as an inhibitor of the specified kinases is limited in the reviewed literature. However, the thiourea scaffold is a common feature in many kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Mitogen-Activated Protein Kinase-activated protein Kinase 2 (MK-2)/p38α Mitogen-Activated Protein Kinase (MAPK). acs.orgmdpi.comwikipedia.orgmdpi.comsemanticscholar.orgnih.govx-mol.commdpi.comijpsr.comijmphs.comrsc.orgresearchgate.netnih.gov

VEGFR-2 and EGFR Inhibition: VEGFR-2 is a key regulator of angiogenesis, and its inhibition is a major strategy in cancer treatment. wikipedia.orgsemanticscholar.org Several thiourea-containing compounds have been developed as VEGFR-2 inhibitors. mdpi.comsemanticscholar.orgnih.govmdpi.com For instance, a series of quinazoline- and thiourea-containing sorafenib (B1663141) analogs were designed as dual inhibitors of EGFR and VEGFR-2. mdpi.com Many of these compounds showed potent inhibitory activities against both kinases, with some exhibiting IC₅₀ values in the nanomolar range, comparable to the reference drug sorafenib. mdpi.com The thiourea moiety in these molecules is thought to contribute to their cytotoxic and enzymatic inhibitory activities. semanticscholar.orgnih.govmdpi.com

Similarly, thiourea quinazoline (B50416) derivatives have been developed as dual inhibitors of EGFR kinase and NF-κB activity. acs.org Optimization of these compounds led to potent EGFR kinase inhibition with IC₅₀ values around 60 nM. acs.org In silico studies on other thiourea derivatives have also suggested their potential as EGFR inhibitors. x-mol.comijpsr.com

MK-2 and p38α MAPK Inhibition: The p38α MAPK-MK2 signaling pathway is involved in inflammatory responses, and its inhibition is a therapeutic target. ijmphs.comresearchgate.netnih.gov Thiourea derivatives have been investigated as inhibitors of this pathway. ijmphs.commedchemexpress.com For example, 1-(2-aminopyrazin-3-yl)methyl-2-thioureas have been identified as potent MK-2 inhibitors with sub-micromolar IC₅₀ values. ijmphs.com Another thiourea derivative, SPA0355, has been shown to suppress the activation of MAPKs, including p38. medchemexpress.com

Table 3: Kinase Inhibitory Activity of Various Thiourea Derivatives

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Quinazoline-thiourea sorafenib analog (10b)VEGFR-20.05 mdpi.com
Quinazoline-thiourea sorafenib analog (10m)EGFR0.01 mdpi.com
Quinazoline-thiourea sorafenib analog (10q)EGFR0.01 mdpi.com
Thiourea quinazoline derivative (9b)EGFR0.06 acs.org
1-(2-aminopyrazin-3-yl)methyl-2-thioureasMK-2Sub-micromolar ijmphs.com
Quinazolinone derivativesp38α MAPK0.18 - 0.31 rsc.org

This table presents data for various thiourea derivatives, as specific data for this compound was not found.

Other Specific Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Tyrosinase, COX-2, 15-LOX)

The thiourea scaffold is present in inhibitors of a diverse range of other enzymes, although specific data for this compound is not consistently available in the provided search results.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Cholinesterase inhibitors are important for the treatment of conditions like Alzheimer's disease. nih.govmdpi.com Several studies have shown that thiourea derivatives can effectively inhibit both AChE and BChE. nih.govmdpi.comresearchgate.netdergipark.org.tr For example, coumarin-linked thiourea derivatives have demonstrated potent inhibition, with one compound showing an IC₅₀ value of 0.04 µM against AChE. nih.gov Another study on unsymmetrical thiourea derivatives identified a compound with IC₅₀ values of 50 and 60 µg/mL against AChE and BChE, respectively. mdpi.com

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and therapeutic applications. mdpi.comnih.govtandfonline.com The thiourea moiety is a well-known feature of many tyrosinase inhibitors. mdpi.comnih.govtandfonline.com Several thiourea-containing drugs, such as methimazole (B1676384) and ambazone (B518326), have been shown to inhibit mushroom tyrosinase, with ambazone having an IC₅₀ of 15 µM. mdpi.comnih.gov Kinetic studies have classified these thiourea-containing drugs as non-competitive inhibitors. mdpi.comnih.gov Isoquinoline thiourea derivatives have also been synthesized and shown to be competitive inhibitors of tyrosinase, with the most active compound having a Ki of 119.22 µM. researchgate.nettandfonline.com

Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX) Inhibition: Dual inhibition of COX-2 and 15-LOX is a strategy for developing safer anti-inflammatory drugs. researchgate.netnih.govdntb.gov.uamdpi.comtandfonline.com While direct inhibition by this compound is not documented in the provided results, thiourea derivatives of naproxen (B1676952) have been synthesized and evaluated for this dual activity. researchgate.netnih.govmdpi.com Some of these derivatives showed significant 5-LOX inhibition, with one compound having an IC₅₀ of 0.30 µM, but they were generally weak inhibitors of COX-2. nih.govmdpi.com

Table 4: Inhibitory Activity of Thiourea Derivatives against Various Enzymes

Compound ClassTarget EnzymeInhibition MetricValueReference
Coumarin linked thiourea (2e)AChEIC₅₀0.04 µM nih.gov
Coumarin linked thiourea (2b)BChEIC₅₀0.06 µM nih.gov
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)AChEIC₅₀50 µg/mL mdpi.com
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)BChEIC₅₀60 µg/mL mdpi.com
AmbazoneTyrosinaseIC₅₀15 µM mdpi.comnih.gov
1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea (3)TyrosinaseKi119.22 µM researchgate.nettandfonline.com
Naproxen thiourea derivative (4)5-LOXIC₅₀0.30 µM nih.gov

This table compiles data for various thiourea derivatives, as specific data for this compound was not consistently available.

General Concepts of Reversible vs. Irreversible Inhibition

Enzyme inhibition can be broadly categorized as either reversible or irreversible, distinguished by the nature of the interaction between the inhibitor and the enzyme.

Reversible Inhibition: This type of inhibition is characterized by non-covalent interactions between the inhibitor and the enzyme, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. Because these bonds are relatively weak, the inhibitor can dissociate from the enzyme, and the enzyme's activity can be restored upon removal of the inhibitor, for example, through dilution or dialysis. Reversible inhibition can be further classified into several types:

Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. The binding of the inhibitor prevents the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations.

Irreversible Inhibition: In this case, the inhibitor binds to the enzyme through strong, covalent bonds. This binding permanently inactivates the enzyme, as the inhibitor cannot be easily removed. These inhibitors often react with specific amino acid residues in the active site that are crucial for the enzyme's catalytic activity. Suicide inhibitors are a specific class of irreversible inhibitors that are initially unreactive but are converted into a reactive form by the enzyme's own catalytic mechanism, leading to covalent modification and inactivation of the enzyme.

Time-Dependent and Metabolism-Dependent Inhibition

Beyond the classical models of inhibition, some inhibitors exhibit more complex behaviors that evolve over time, which are critical considerations in drug development.

Time-Dependent Inhibition (TDI) Time-dependent inhibition (TDI) is characterized by an increase in inhibitory potency after the inhibitor has been pre-incubated with the enzyme for a period. bioivt.comxenotech.com The effect is not immediate but develops over time. bioivt.com This can occur through several mechanisms, such as the formation of a slowly-forming but tight-binding complex between the inhibitor and the enzyme, or the degradation of the initial compound into a more potent inhibitory substance. xenotech.com TDI can occur in the absence of cofactors like NADPH, distinguishing it from metabolism-dependent inhibition. bioivt.comxenotech.com

Metabolism-Dependent Inhibition (MDI) Metabolism-dependent inhibition (MDI) is a specific type of time-dependent inhibition where the inhibitory action depends on the metabolic conversion of the parent drug into a reactive metabolite. bioivt.comxenotech.combioivt.com This process typically requires the presence of metabolizing enzymes, such as cytochrome P450 (CYP) enzymes, and their cofactor, NADPH. xenotech.comresearchgate.net The generated metabolite is often more potent as an inhibitor than the original compound. researchgate.net A classic example is the drug mibefradil (B1662139) (Posicor®), which was withdrawn from the market after being identified as a metabolism-dependent inhibitor of CYP3A4. xenotech.com All metabolism-dependent inhibitors are, by their nature, time-dependent because the metabolic conversion takes time; however, not all time-dependent inhibitors are metabolism-dependent. xenotech.com Evaluating MDI often involves comparing the inhibitor's half-maximal inhibitory concentration (IC50) with and without a pre-incubation period in the presence of NADPH. researchgate.net

Molecular Interactions of this compound with Biological Targets

The biological activity of this compound and its derivatives stems from their ability to interact with various molecular targets within the cell, primarily proteins and enzymes.

Ligand-Protein Binding Studies

The study of how a ligand, such as this compound, binds to a protein is crucial for understanding its mechanism of action. Thiourea derivatives are known to interact with a range of biological targets, including enzymes and receptors, thereby influencing their stability and activity. ontosight.aiontosight.aismolecule.com

Research has shown that S-benzylisothiourea, a closely related compound, acts as an inhibitor of indoleamine-2,3-dioxygenase (IDO), an important enzyme in tryptophan metabolism. smolecule.com It has also been found to bind to the polymerase domain of the influenza virus's RNA-dependent RNA polymerase. smolecule.com The binding affinity of a ligand to a protein is often quantified by the dissociation constant (Kd), which indicates the strength of the complex. numberanalytics.comhamptonresearch.com

Various experimental and computational techniques are employed to study these interactions. Mass spectrometry (MS)-based assays are vital in the drug development pipeline for screening potential ligands and assessing the binding strength of protein-ligand complexes. umich.edu Computational methods like molecular docking are used to predict how these compounds interact with specific targets, providing insights into their binding modes. smolecule.com

Elucidation of Specific Binding Sites and Modes

The specific interactions between this compound derivatives and their protein targets are dictated by their chemical structure. The thiourea core, with its sulfur and nitrogen atoms, is critical for these interactions, allowing for the formation of hydrogen bonds as both donors and acceptors. ontosight.aibiointerfaceresearch.com

Detailed studies have revealed specific binding modes for various thiourea derivatives:

Hydrogen Bonding and Hydrophobic Interactions : Molecular docking studies of N,N'-disubstituted thioureas with cyclooxygenase-1 (COX-1) suggest that inhibition is achieved through strong hydrophobic contacts and electrostatic interactions within the enzyme's active site. researchgate.net Similarly, certain thiourea derivatives inhibit vascular endothelial growth factor receptor 2 (VEGFR2) by forming hydrogen bonds with key amino acid residues, such as Asp1046 and Glu885. biointerfaceresearch.com

Binding to Metal Ions : In complexes with metal cations like Cadmium(II), Mercury(II), and Lead(II), thiourea derivatives often exhibit S-monodentate binding, where the sulfur atom is the primary point of interaction. acs.org

Active Site Occupation : For some targets, the inhibitor occupies the active site. For instance, a binding site model for monoamine oxidase B (MAO-B) inhibitors showed that a 6-nitrobenzothiazole (B29876) moiety was stabilized within the substrate cavity, while other parts of the molecule extended towards the entrance of the active site. mdpi.com In another example, a potent inhibitor of Src kinase was shown to form a hydrogen bond with the amino acid Leu273 in the active site. austinpublishinggroup.com

These studies highlight that the binding of thiourea derivatives is highly specific, involving a combination of hydrogen bonds, hydrophobic interactions, and coordination with metal ions, which collectively determine the compound's biological effect.

Mechanistic Insights into Broader Biological Activities of this compound Derivatives (Research Directions)

Research into this compound and its analogs has uncovered a range of biological activities, with ongoing studies aimed at elucidating the precise molecular mechanisms.

Mechanisms Underlying Anticoagulant Activity

Thiourea derivatives have emerged as a promising class of compounds with antithrombotic and anticoagulant properties. researchgate.netresearchgate.net The formation of blood clots, or thrombosis, is a complex process involving platelets and a cascade of coagulation factors. mdpi.com Thiourea derivatives can interfere with this process through several mechanisms.

One primary mechanism is the inhibition of platelet aggregation . researchgate.net Certain N,N'-disubstituted thioureas have been shown to inhibit the arachidonic acid pathway in human platelets. researchgate.net They achieve this by directly inhibiting the enzyme cyclooxygenase-1 (COX-1). researchgate.net This inhibition leads to a reduction in the production of prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2), molecules that are crucial for promoting platelet aggregation. researchgate.net

Another key target for anticoagulant drugs is Factor Xa (FXa) , a critical enzyme in the blood coagulation cascade. mdpi.com Molecular modeling and simulation studies have been used to design novel thiourea derivatives of isosteviol (B191626) as potential FXa inhibitors. mdpi.com These studies predict that the designed compounds can form stable complexes within the active site of FXa, interacting with it in a manner similar to clinically approved direct FXa inhibitors. mdpi.com

Furthermore, the anticoagulant effect of some proteolytic enzymes involves mechanisms such as degrading fibrinogen (defibrinogenation), inhibiting the enzyme thrombin, and interfering with various components of the coagulation cascade. nih.gov While not yet fully elucidated for this compound itself, these represent plausible avenues of action for its derivatives. The natural anticoagulant system in the body involves proteins C and S, which inactivate coagulation factors Va and VIIIa. nih.gov Some anticoagulant drugs, like warfarin, function by inhibiting the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as proteins C and S. philarchive.org This provides another potential, though currently speculative, mechanistic pathway for thiourea-based anticoagulants.

Table of Compounds

Mechanisms of Antiproliferative and Cytotoxic Effects

This compound and its derivatives have been the subject of research for their potential as anticancer agents, demonstrating a variety of mechanisms through which they exert cytotoxic and antiproliferative effects on tumor cells.

One of the key mechanisms identified is the disruption of critical protein-protein interactions within cancer cells. Analogues of S-benzylisothiourea have been shown to inhibit the interaction between the Retinoblastoma (Rb) tumor suppressor protein and the Raf-1 kinase. aacrjournals.org Raf-1 kinase normally binds to and phosphorylates Rb early in the G1 phase of the cell cycle, which is a crucial step for releasing the E2F transcription factors that drive the cell into the S-phase. aacrjournals.org By disrupting the Rb/Raf-1 interaction, these compounds can prevent cell proliferation and angiogenesis, ultimately leading to the inhibition of tumor growth. aacrjournals.org In studies involving human lung cancer cell lines (A549), specific analogues inhibited cell viability, proliferation, migration, invasion, and adherence-independent growth. aacrjournals.org

Another identified mechanism of action for certain thiourea derivatives is the inhibition of histone deacetylases (HDACs), specifically class III HDACs known as sirtuins. researchgate.netnih.gov Sirtuins are involved in various cellular processes, including cell cycle regulation and DNA repair, and their inhibition can lead to cell death. The anticancer agent tenovin-1, a benzylthiourea (B1195634) derivative, functions as a reversible inhibitor of sirtuins. researchgate.netnih.gov

Furthermore, many thiourea derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. researchgate.netnih.gov Studies on various human cancer cell lines, including colon (SW480, SW620) and prostate (PC3) cancer cells, have shown that potent thiourea compounds can induce strong pro-apoptotic activity. researchgate.netnih.gov This is often accompanied by an increase in the production of reactive oxygen species (ROS) within the tumor cells, which can cause significant cellular damage and enhance the anticancer effects. researchgate.net Some derivatives have demonstrated significant growth inhibitory profiles, in some cases being more effective and selective than the conventional chemotherapy drug cisplatin. nih.gov

The antiproliferative activity of this compound derivatives has been quantified in numerous studies. For instance, adamantane-linked isothiourea derivatives have shown notable activity against a range of human cancer cell lines. nih.govacs.org

Antiproliferative Activity of this compound Derivatives Against Various Cancer Cell Lines
Derivative TypeCell LineCancer TypeActivity (IC₅₀)Reference
Adamantane-linked 4-bromobenzyl analoguePC-3Prostate Cancer&lt; 25 µM nih.govacs.org
Adamantane-linked 4-bromobenzyl analogueHepG-2Hepatocellular Carcinoma&lt; 25 µM nih.govacs.org
Adamantane-linked 4-bromobenzyl analogueMCF-7Breast Cancer&lt; 25 µM nih.govacs.org
Adamantane-linked 4-bromobenzyl analogueHeLaEpithelioid Carcinoma&lt; 25 µM nih.govacs.org
Adamantane-linked 4-bromobenzyl analogueHCT-116Colorectal Carcinoma25–50 µM nih.govacs.org
3-(trifluoromethyl)phenylthiourea (B159877) with 3,4-dichloro-phenyl substituentSW480, SW620, PC3Colon, Prostate Cancer1.5 - 8.9 µM researchgate.netnih.gov
3-(trifluoromethyl)phenylthiourea with 4-CF₃-phenyl substituentSW480, SW620, PC3Colon, Prostate Cancer1.5 - 8.9 µM researchgate.netnih.gov

Mechanistic Basis of Immune Response Modulation

This compound and its analogues can modulate the immune system through several mechanisms, with the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO1) being a primary pathway. researchgate.netsmolecule.com IDO1 is a key enzyme in the kynurenine pathway that catabolizes the essential amino acid tryptophan. researchgate.netresearchgate.net In the context of cancer, tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment, helping them evade the body's immune system. researchgate.net

The mechanism of immune modulation by S-benzylisothiourea derivatives involves the following steps:

Inhibition of IDO1: S-benzylisothiourea was identified as an inhibitor of IDO1. researchgate.netresearchgate.net By blocking this enzyme, the compound prevents the degradation of tryptophan into kynurenine. smolecule.comresearchgate.net

Restoration of T-cell Function: The depletion of tryptophan and the accumulation of its metabolite, kynurenine, in the tumor microenvironment suppress the activity of immune cells, particularly T-cells. researchgate.net By inhibiting IDO1, S-benzylisothiourea derivatives can restore T-cell differentiation and proliferation. researchgate.net

Impact on Downstream Signaling: The inhibition of IDO1 affects downstream signaling pathways that are crucial for immune regulation, such as GCN2, mTOR, and AhR. researchgate.net

Promotion of Antitumor Immunity: By reversing the immunosuppressive effects of IDO1, these compounds can enhance the body's own immune response against cancer cells, potentially leading to immune-mediated tumor rejection. researchgate.net

In addition to IDO1 inhibition, certain thiourea derivatives have been observed to modulate the secretion of cytokines. For example, some potent thioureas were found to inhibit the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine, from prostate and colon cancer cell lines. researchgate.netnih.gov The modulation of cytokine production is a critical aspect of controlling immune and inflammatory responses. frontiersin.org

Antifungal and Antimicrobial Action Mechanisms

This compound derivatives exhibit both antifungal and broad-spectrum antibacterial activities. The mechanisms underlying these effects are centered on the disruption of essential cellular structures and functions in microorganisms.

The primary mechanism of action is believed to be the disruption of the microbial cell's structural integrity. nih.govnih.gov For organosulfur compounds like this compound, this involves compromising the cell wall and plasma membrane. nih.govmdpi.com This damage leads to the loss of cellular contents and ultimately cell death. Electron microscopy has shown that these compounds can induce significant changes to the internal structure of the microbes. nih.gov The bactericidal action is also thought to arise from the disruption of intermolecular interactions necessary for microbial survival. nih.gov

These compounds have shown efficacy against a range of pathogens. Adamantane-linked isothiourea derivatives demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like Gentamicin sulfate (B86663) and Ampicillin trihydrate. nih.gov They also show moderate activity against the pathogenic fungus Candida albicans. nih.govacs.org Benzyl (B1604629) bromide derivatives, which share structural similarities, are also effective, particularly against Gram-positive bacteria and various fungi. nih.gov

Minimum Inhibitory Concentration (MIC) of Benzyl-Containing Derivatives Against Various Microbes
DerivativeMicroorganismTypeMIC (mg/mL)Reference
Benzyl bromide derivative (1a)Staphylococcus aureusGram-positive bacteria1 nih.gov
Benzyl bromide derivative (1a)Streptococcus pyogenesGram-positive bacteria2 nih.gov
Benzyl bromide derivative (1a)Enterococcus faecalisGram-positive bacteria2 nih.gov
Benzyl bromide derivative (1c)Streptococcus pyogenesGram-positive bacteria0.5 nih.gov
Benzyl bromide derivative (1a)Candida albicansFungus0.25 nih.gov
Benzyl bromide derivative (1c)Candida kruseiFungus0.5 nih.gov

The general mechanisms for antifungal agents often involve targeting components unique to fungal cells, such as ergosterol (B1671047) in the cell membrane or the β-(1,3)-D-glucan synthase enzyme responsible for cell wall synthesis. mdpi.comjptcp.com While the precise interaction of this compound with these specific targets requires further elucidation, its ability to disrupt membrane integrity aligns with the established actions of many effective antifungal compounds. mdpi.com

Structure Activity Relationship Sar Studies of S Benzylthiourea Derivatives

Rational Design and Synthesis of Chemically Modified S-Benzylthiourea Derivatives

The synthesis of novel this compound derivatives is a well-established practice in drug discovery, leveraging versatile chemical reactions to introduce a wide array of functional groups and structural motifs. ontosight.ai The core strategy often involves the reaction of isothiocyanates with corresponding amines, a method that allows for significant structural diversity. mdpi.com

N-Aryl and N-Acyl Thiourea (B124793) Derivatives

The introduction of aryl and acyl groups at the nitrogen atoms of the thiourea core has been a common strategy to modulate the biological properties of these compounds. N-aryl thiourea derivatives have demonstrated notable potential as anticancer agents. biointerfaceresearch.com The hydrophobic nature of the aryl substituent and its capacity for π-π interactions are believed to contribute to their activity. biointerfaceresearch.com The synthesis of N-aryl thioureas can be achieved through the condensation of phenylisothiocyanate with various primary amines. researchgate.net

N-acyl thiourea derivatives, synthesized by reacting acyl halides with ammonium (B1175870) thiocyanate (B1210189) and aryl amines, have also been investigated for their biological activities. iau.ir The incorporation of an acyl group can influence the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets. For instance, new N-acyl thiourea derivatives featuring heterocyclic rings have been synthesized and evaluated for their antimicrobial and antioxidant properties. mdpi.com

1,3-Disubstituted Thiourea Analogs

The 1,3-disubstituted thiourea scaffold is a versatile platform with significant potential for developing compounds with a wide range of pharmacological activities. nih.gov By rationally planning modifications to this structure, researchers can fine-tune the biological effects of the resulting analogs. nih.gov The synthesis of these analogs often involves the condensation of an isothiocyanate with a primary or secondary amine. mdpi.comnih.gov This straightforward synthetic route allows for the creation of a diverse library of compounds with different substituents at the N1 and N3 positions. For example, a series of 1,3-disubstituted thioureas incorporating a 3-(trifluoromethyl)phenyl moiety have been synthesized and shown to possess cytotoxic activity against various cancer cell lines. nih.gov

Heterocyclic Thiourea Derivatives (e.g., Thiazole-Containing)

The incorporation of heterocyclic rings into the this compound structure is a key strategy for enhancing biological activity and specificity. biointerfaceresearch.com Heterocyclic moieties can modulate the molecule's electron density distribution and provide additional points of interaction, such as hydrogen bonds, with biological targets. biointerfaceresearch.com

Thiazole-containing thiourea derivatives are of particular interest. These can be synthesized through the condensation of N-substituted thioureas with ketones in the presence of an acid and a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The resulting 1,3-thiazole derivatives have shown potential as biocides. researchgate.net Other heterocyclic systems, such as benzothiazole (B30560), have also been incorporated, leading to compounds with a broad spectrum of biological activities. semanticscholar.org For instance, N-acyl thiourea derivatives bearing benzothiazole and 6-methylpyridine moieties have demonstrated anti-biofilm activity. mdpi.com The synthesis of such derivatives can be achieved by reacting an isothiocyanate with a heterocyclic amine. mdpi.com

Symmetrical and Unsymmetrical Thiourea Architectures

Both symmetrical and unsymmetrical thiourea derivatives have been synthesized and evaluated for their biological potential. Symmetrical thioureas, where the substituents on both nitrogen atoms are identical, can be prepared through various methods, including the reaction of amines with carbon disulfide. researchgate.net

Unsymmetrical thioureas, with different substituents on the nitrogen atoms, offer greater structural diversity and the potential for more specific biological interactions. A common synthetic route involves the condensation of an isothiocyanate with a primary amine. researchgate.netresearchgate.net This approach has been used to generate a wide range of N-aryl thiourea derivatives with potential anticoagulant activity. researchgate.net The synthesis of both symmetrical and unsymmetrical benzyl (B1604629) thioethers can also be achieved in a one-pot reaction from benzyl halides using thiourea, avoiding the need to handle odorous thiols. arkat-usa.org

Correlation of Structural Modifications with Mechanistic Pathways in this compound Analogs

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding how specific structural modifications influence their mechanistic pathways is a cornerstone of SAR studies.

Influence of Substituent Effects (e.g., Electron-Withdrawing Groups, Halogenation)

The electronic properties of substituents on the aromatic rings of this compound derivatives play a critical role in determining their biological activity. The presence of electron-withdrawing groups (EWGs) has been shown to enhance the biological activity of these compounds in many cases. nih.govresearchgate.net

Electron-Withdrawing Groups (EWGs): Strong EWGs like nitro (-NO2), trifluoromethyl (-CF3), and cyano (-CN) groups, as well as weaker EWGs like halogens, can significantly impact the molecule's properties. researchgate.net For instance, thiourea derivatives substituted with EWGs have demonstrated good antibacterial activity. nih.gov The introduction of a trifluoromethyl group, a potent EWG, into the phenyl ring of thiourea derivatives has been a successful strategy in developing cytotoxic agents. nih.gov In a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs, compounds with additional EWGs like chloro and cyano groups on the terminal phenyl ring showed significant cytotoxicity against cancer cell lines. nih.gov The position of the EWG on the aromatic ring is also crucial, with meta- and para-positions often leading to increased antibacterial activity. nih.gov

Halogenation: The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a common and effective strategy to modulate the biological activity of thiourea derivatives. Halogenation can increase the lipophilicity of a compound, which can, in turn, enhance its absorption and transport in biological systems. nih.gov The addition of chlorine atoms to the phenyl group of thiourea derivatives has been associated with good antibacterial activity. nih.gov Dichloro-substituted derivatives, in particular, have shown significant antibacterial effects. nih.gov In studies on 3-(trifluoromethyl)phenylthiourea analogs, di- and tri-chlorinated derivatives exhibited high cytotoxicity. For example, the 3,4-dichlorophenyl derivative was among the most active compounds against several cancer cell lines. nih.govanalis.com.my The presence of a fluorine atom, in combination with a chloro group (e.g., 3-chloro-4-fluoro-phenyl), also resulted in highly cytotoxic compounds. nih.gov

The following table summarizes the cytotoxic activity of some halogenated 3-(trifluoromethyl)phenylthiourea derivatives against various cancer cell lines, illustrating the impact of substituent effects.

Compound IDSubstituent (R)SW480 IC₅₀ (µM)SW620 IC₅₀ (µM)PC-3 IC₅₀ (µM)K-562 IC₅₀ (µM)
87 3-Cl, 4-F-Ph12.79.453.66.8
88 3,4-Cl₂-Ph9.01.531.76.3
89 2,4-Cl₂-Ph30.15.813.754.3
90 2,3-Cl₂-Ph22.514.010.535.9
94 4-CF₃-Ph8.97.66.954.8
95 4-Cl-Ph38.16.722.610.2
96 4-CN-Ph20.618.766.212.9
97 4-Br-Ph41.516.276.674.2
Data sourced from a study on 3-(trifluoromethyl)phenylthiourea derivatives. analis.com.my

This data clearly demonstrates the profound influence of the type and position of halogen and other electron-withdrawing substituents on the cytotoxic potential of this compound analogs.

Conformational Impact on Activity

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a critical role in the biological activity of this compound derivatives. The flexibility of the thiourea scaffold, combined with the spatial orientation of its substituents, dictates how well the molecule can interact with its biological target.

Furthermore, the presence and nature of substituents on the aromatic rings can induce specific conformational preferences. In a series of benzothiazole derivatives containing a thiourea moiety, increased on-target ATPase inhibition was observed when a heteroatom was incorporated into an alicyclic 6-membered ring. This was hypothesized to be due to a flattening of the ring, indicating a conformational role in the observed activity. nih.gov Conversely, the introduction of bulky groups at certain positions can lead to a loss of activity, likely due to steric hindrance that prevents the molecule from adopting the required conformation for binding. nih.gov

Molecular docking studies have further illuminated the importance of conformation. For a series of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide (B32628) derivatives, which replaced a benzylthiourea (B1195634) group, the most active compound was able to form a crucial hydrogen bond with a specific amino acid (Leu273) in the active site of the Src kinase enzyme. austinpublishinggroup.com This highlights how a specific, stable conformation is necessary for key binding interactions that underpin biological activity.

The following table summarizes the impact of conformational changes on the activity of this compound derivatives based on various studies.

Derivative Series Conformational Feature Impact on Activity Reference
bis-benzo[d] biointerfaceresearch.comnih.govdioxol-5-yl thioureaspara-phenylene linkerSignificantly improved antitumor activity biointerfaceresearch.com
Benzothiazole derivativesFlattening of an alicyclic ring due to heteroatomIncreased on-target ATPase inhibition nih.gov
Benzothiazole derivativesBulky groups at the tertiary, pseudobenzylic positionLoss of activity nih.gov
N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamidesAbility to form H-bond with Leu273Active against Src kinase austinpublishinggroup.com

Importance of Specific Moieties (e.g., Benzodioxole Ring, Phosphonate (B1237965) Groups)

Benzodioxole Ring

The 1,3-benzodioxole (B145889) moiety is a key structural feature in several biologically active compounds. In the context of thiourea derivatives, the presence of a benzodioxole ring has been strongly linked to antitumor activity. biointerfaceresearch.com Compounds containing this ring system have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2, HCT116, and MCF-7. biointerfaceresearch.comnih.gov In some cases, these derivatives exhibited greater potency than the standard chemotherapeutic drug, doxorubicin. nih.gov

The effectiveness of the 1,3-benzodioxole derivatives as antitumor agents is well-documented. biointerfaceresearch.com Structure-activity relationship studies have revealed that for maximal antimitotic activity in certain 6-benzyl-1,3-benzodioxole derivatives, an intact dioxole ring is required. nih.gov The antitumor activity of these compounds is thought to arise from their ability to target multiple pathways involved in cancer development. biointerfaceresearch.com For example, some thiourea derivatives bearing a benzodioxole moiety have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov

The table below presents data on the cytotoxic activity of selected thiourea derivatives containing a benzodioxole ring.

Compound Cancer Cell Line IC50 (µM) Reference
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11 nih.gov
N1,N3-disubstituted-thiosemicarbazone 7HepG21.74 nih.gov
N1,N3-disubstituted-thiosemicarbazone 7MCF-77.0 nih.gov
Doxorubicin (control)HCT1168.29 nih.gov
Doxorubicin (control)HepG27.46 nih.gov
Doxorubicin (control)MCF-74.56 nih.gov
bis-benzo[d] biointerfaceresearch.comnih.govdioxol-5-yl thiourea 34HepG26.7 biointerfaceresearch.com
bis-benzo[d] biointerfaceresearch.comnih.govdioxol-5-yl thiourea 34HCT1163.2 biointerfaceresearch.com
bis-benzo[d] biointerfaceresearch.comnih.govdioxol-5-yl thiourea 34MCF-712.4 biointerfaceresearch.com

Phosphonate Groups

Phosphonate groups (C−PO(OR)₂) are often used in medicinal chemistry as bioisosteres for phosphate (B84403) groups. wikipedia.org Their incorporation into drug candidates can offer unique interactions with biological targets and improve metabolic stability. nih.gov In the context of thiourea derivatives, the combination of a thiourea moiety with a phosphonate group has proven to be an effective strategy for developing antitumor agents. nih.gov

Chiral dipeptide thioureas containing an α-aminophosphonate moiety have been synthesized and evaluated for their anti-proliferative activities against human cancer cell lines. nih.gov These compounds demonstrated the ability to inhibit the proliferation of stomach cancer (BGC-823) and non-small cell lung cancer (A-549) cells. nih.gov

Structure-activity relationship studies of these compounds revealed several key insights. The nature of the amino acid incorporated into the dipeptide structure influences the antitumor activity, with L-proline generally showing better results than glycine. nih.gov Interestingly, while different O,O'-dialkylphosphonate esters (e.g., ethyl, n-propyl, iso-propyl) did not show a significant effect on antitumor activities, the n-propyl group, in some instances, had a negative effect. nih.gov This suggests that while the phosphonate group itself is important, the nature of its ester substituents can fine-tune the biological activity.

The following table shows the anti-proliferative activities of representative chiral dipeptide thioureas containing an α-aminophosphonate moiety.

Compound Amino Acid Phosphonate Ester (R2) IC50 (µM) vs. BGC-823 IC50 (µM) vs. A-549 Reference
10gL-BnEt45.348.7 nih.gov
10hL-Bnn-Pr103.6112.5 nih.gov
10iL-Bni-Pr55.460.2 nih.gov
11aL-ProEt25.428.9 nih.gov
11bL-Pron-Pr30.135.6 nih.gov
11cL-Proi-Pr28.733.1 nih.gov
11dL-Pro (4-F)Et20.924.5 nih.gov
11fL-Pro (4-F)i-Pr24.319.2 nih.gov
Cisplatin (control)--22.521.3 nih.gov

Advanced Applications and Future Research Directions

Mechanistic Roles of S-Benzylthiourea in Materials Science

The distinct properties of this compound make it a valuable component in the design and synthesis of advanced materials. Its ability to interact with metal ions and organic molecules alike opens up possibilities for creating materials with tailored functionalities.

Interfacial engineering, through the introduction of modifying layers, is a key strategy to mitigate these issues. fudan.edu.cnnih.gov this compound and its derivatives are being explored for this purpose. The mechanistic role of these compounds lies in their ability to passivate defects and improve charge extraction at these critical interfaces.

The thiourea (B124793) group, with its sulfur and nitrogen atoms, can effectively coordinate with uncoordinated lead ions (Pb2+) on the perovskite surface, which are common defect sites. rsc.org This passivation reduces non-radiative recombination pathways for photogenerated charge carriers. rsc.org For instance, isothiourea-based molecules have been shown to fill oxygen vacancies in the tin oxide (SnO2) electron transport layer and bind to uncoordinated ions at the SnO2/perovskite interface, leading to enhanced device efficiency and stability against moisture. rsc.org

Furthermore, the benzyl (B1604629) group can influence the morphology and crystallinity of the perovskite film. The interaction of such organic molecules can lead to improved interfacial compatibility, resulting in fewer traps and defects within the perovskite crystal structure. fudan.edu.cn This enhanced film quality contributes to more efficient charge transport and reduced energy loss. fudan.edu.cn The application of self-assembled monolayers (SAMs) containing functional groups similar to those in this compound has demonstrated the ability to create a more favorable energy level alignment between the perovskite and the charge transport layers, further facilitating efficient charge extraction. helmholtz-berlin.de

Table 1: Effects of Interfacial Modification in Perovskite Solar Cells

Mechanism Effect on Perovskite Solar Cell
Defect Passivation Reduces non-radiative recombination by coordinating with defect sites (e.g., uncoordinated Pb2+, oxygen vacancies). rsc.org
Improved Film Morphology Enhances the crystallinity and quality of the perovskite film, leading to fewer bulk defects. fudan.edu.cn
Enhanced Charge Transport Facilitates more efficient extraction of charge carriers across the interface. helmholtz-berlin.defudan.edu.cn
Favorable Energy Level Alignment Optimizes the energy landscape at the interface for better charge separation and collection. helmholtz-berlin.de

Beyond solar cells, this compound and related thiourea derivatives serve as versatile building blocks and ligands in the synthesis of a variety of advanced materials. ontosight.airsc.org Their ability to coordinate with metal ions through the sulfur atom makes them valuable in coordination chemistry and the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net

As functional building blocks, thioureas can be incorporated into larger molecular structures to impart specific properties. enamine.net The presence of the thiourea moiety can introduce hydrogen bonding capabilities, influencing the self-assembly and packing of molecules in the solid state. researchgate.net This is crucial for designing materials with specific electronic or optical properties.

As ligands, substituted thioureas can bind to metal centers in a monodentate or bidentate fashion, forming stable complexes. researchgate.netresearchgate.net This coordination can be used to create catalysts, sensors, or materials with interesting magnetic or photoluminescent properties. The benzyl group can be functionalized to tune the steric and electronic properties of the ligand, thereby influencing the structure and reactivity of the resulting metal complex. The modular nature of thiourea synthesis allows for the creation of a wide library of ligands with tailored properties for specific applications in materials science. escholarship.org

This compound in Green Chemistry and Sustainable Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scitechnol.comijnc.ir this compound and the broader class of thioureas are finding applications in this area, primarily as catalysts and as reagents in more sustainable synthetic methodologies. kent.ac.uk

The use of thiourea-based organocatalysts is a prominent example of their role in green chemistry. These catalysts can promote a variety of organic reactions with high efficiency and selectivity, often under mild conditions. rsc.org This reduces the need for harsh reagents and minimizes energy consumption. For instance, the synthesis of various heterocyclic compounds can be achieved using thiourea derivatives as catalysts, often in environmentally benign solvents like water or ethanol. rsc.orgresearchgate.net

Emerging Research Areas and Unexplored Mechanistic Pathways of this compound

The versatility of this compound suggests that its full potential has yet to be realized. Several emerging research areas are beginning to explore new applications and delve deeper into its mechanistic functions.

One area of growing interest is its potential role in the development of novel pharmaceuticals and bioactive compounds. mdpi.combiointerfaceresearch.comresearchgate.net While this article does not focus on dosage or safety, the underlying synthetic chemistry and structure-activity relationships are subjects of ongoing research. nih.gov The thiourea scaffold is a key structural motif in many biologically active molecules, and understanding how the S-benzyl group modifies this activity is an active area of investigation. ontosight.aiscispace.com

In materials science, the exploration of this compound derivatives in nonlinear optics and as components in novel organic semiconductors is a promising frontier. researchgate.netescholarship.org The interplay between the electron-donating thiourea group and the aromatic benzyl group can lead to interesting electronic properties that could be harnessed in new electronic and photonic devices.

Unexplored mechanistic pathways include the detailed investigation of its role in self-assembly processes and the formation of supramolecular structures. The combination of hydrogen bonding from the N-H groups and π-π stacking interactions from the benzyl ring could be exploited to create complex, functional architectures. Further research into the photophysical properties of this compound and its metal complexes could also uncover new applications in sensing and imaging.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing S-Benzylthiourea, and how can researchers ensure reproducibility?

  • Methodological Answer :

  • Follow peer-reviewed synthesis protocols (e.g., from journals like Advanced Journal of Chemistry) that detail reagent ratios, reaction conditions (temperature, solvent), and purification steps.
  • Ensure reproducibility by cross-referencing primary literature for consistency in yields and spectral data .
  • Document all steps meticulously in lab notebooks, including deviations and observations, to enable replication .
  • Example Table :
ParameterReported Range (Literature)Optimal Conditions (Proposed)
Reaction Temperature60–80°C70°C (±2°C)
SolventEthanol/Water mixturesEthanol (95%)

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • Use NMR (¹H/¹³C) to confirm molecular structure, FT-IR for functional group analysis, and mass spectrometry for molecular weight validation.
  • Compare observed peaks with literature data (e.g., NIST Chemistry WebBook ) and use software like MestReNova for spectral deconvolution .
  • Address discrepancies by repeating experiments or consulting computational models (e.g., DFT calculations) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Refer to safety data sheets (SDS) for storage guidelines (e.g., cool, dark environments) and personal protective equipment (PPE) requirements (gloves, goggles, lab coats) .
  • Avoid exposure to oxidizers and ensure proper waste disposal under federal/state regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s reactivity or stability?

  • Methodological Answer :

  • Conduct systematic reviews of primary literature to identify variables causing discrepancies (e.g., solvent polarity, trace impurities) .
  • Design controlled experiments to isolate conflicting factors (e.g., pH, temperature) and validate findings using statistical tools (ANOVA, t-tests) .
  • Publish null results to contribute to meta-analyses and refine theoretical models .

Q. What computational methods are effective in modeling this compound’s molecular interactions?

  • Methodological Answer :

  • Employ density functional theory (DFT) to predict electronic properties and molecular dynamics (MD) simulations to study solvation effects .
  • Validate models against experimental data (e.g., crystallographic or spectroscopic results) and use open-source tools like Gaussian or GROMACS .
  • Example Workflow :
       Literature Review → Model Parameterization → Simulation → Experimental Validation → Iteration  

Q. How should collaborative research teams design experiments to explore novel applications of this compound?

  • Methodological Answer :

  • Define clear objectives (e.g., catalytic activity, biological relevance) using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) .
  • Assign roles based on expertise: synthetic chemists (synthesis), computational chemists (modeling), and biochemists (bioactivity assays) .
  • Use project management tools (e.g., Gantt charts) to track milestones and share data via platforms like LabArchives .

Data Integrity and Ethical Considerations

  • Data Validation : Cross-check results against multiple databases (e.g., Reaxys, SciFinder) and use plagiarism detection software for manuscript integrity .
  • Ethical Reporting : Disclose funding sources and conflicts of interest per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.